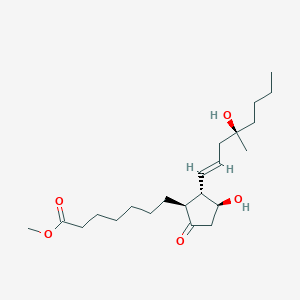

(11S,16R)-misoprostol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m0/s1 |

InChI Key |

OJLOPKGSLYJEMD-MROOUZHLSA-N |

SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Isomeric SMILES |

CCCC[C@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in 11s,16r Misoprostol Production

Historical Development of Misoprostol (B33685) Synthesis Relevant to Stereoisomers

The synthesis of misoprostol is deeply rooted in the broader history of prostaglandin (B15479496) synthesis, a field that has witnessed some of the most ingenious solutions in synthetic organic chemistry.

Early Synthetic Routes and Associated Challenges

The initial total syntheses of prostaglandins (B1171923), and by extension misoprostol, were marked by significant challenges, foremost among them being the control of stereochemistry. libretexts.org The prostaglandin E1 (PGE1) skeleton contains four stereocenters on a conformationally flexible five-membered ring, making their precise arrangement a formidable task. libretexts.org Early approaches often resulted in the formation of a mixture of all possible stereoisomers, necessitating tedious and inefficient purification steps.

A pivotal strategy in many early syntheses was the conjugate addition of an organometallic reagent, typically an organocuprate, to an α,β-unsaturated cyclopentenone intermediate. acs.orggoogle.com This reaction forms the crucial C12-C13 bond and introduces the lower side chain (the ω-chain). However, these early methods faced several hurdles:

Lack of Stereocontrol: The conjugate addition often proceeded with low diastereoselectivity, leading to a mixture of isomers at the C11 and C12 positions.

Harsh Reaction Conditions: The preparation of the required organocuprate reagents often involved the use of carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA) and required extremely low temperatures (e.g., -60°C). google.comgoogle.com

Side Reactions: The synthesis of the vinyl iodide precursor for the cuprate (B13416276) reagent via hydroalumination or hydroboration of an alkyne could yield a mixture of cis and trans olefins, further complicating the isomeric mixture of the final product. google.comgoogle.com

These challenges meant that obtaining a single, desired stereoisomer like (11S,16R)-misoprostol in a pure form was inefficient and impractical for large-scale production.

Evolution of Prostaglandin Synthesis Techniques Applied to Misoprostol

The field of prostaglandin synthesis was revolutionized by the work of E.J. Corey and his group. wikipedia.orgwiley.com Their development of a general and stereocontrolled synthetic strategy provided a blueprint for accessing a wide variety of prostaglandins and their analogues, including misoprostol. libretexts.orgcaltech.edu

A cornerstone of this evolution was the introduction of the Corey lactone (also known as the Corey aldehyde's lactone precursor) as a key intermediate. mdpi.comnih.gov This bicyclic molecule elegantly solved the problem of setting the relative stereochemistry of the three contiguous stereocenters on the cyclopentane (B165970) ring. libretexts.org The synthesis of the Corey lactone itself was a major achievement, often starting from a Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a ketene (B1206846) equivalent, followed by a Baeyer-Villiger oxidation. libretexts.org This approach established the correct trans relationship between the two side chains and the correct stereochemistry at C11.

Further key developments that became integral to misoprostol synthesis include:

Iodolactonization: This reaction was used to introduce the C11 hydroxyl group with the correct stereochemistry, guided by the existing stereocenters in the bicyclic intermediate. libretexts.org

Side-Chain Introduction: The α-chain was typically introduced via a Wittig reaction with an aldehyde derived from the Corey lactone, while the ω-chain was added via conjugate addition to a cyclopentenone intermediate. libretexts.orgcaltech.edu

These techniques, developed for natural prostaglandins, laid the essential groundwork for more controlled and efficient syntheses of misoprostol, allowing for better, though not yet perfect, control over the formation of the (11S,16R) isomer.

Modern Stereoselective Synthesis of (11S,16R)-Misoprostol and its Enantiomers

Building upon the classical foundations, modern synthetic chemistry has developed highly sophisticated methods to selectively generate the (11S,16R) stereoisomer of misoprostol. These strategies can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and the resolution of racemates.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereocenters selectively from achiral or prochiral starting materials, often using a chiral catalyst or reagent. nih.gov This approach avoids the formation of unwanted stereoisomers from the outset.

Recent advances in this area applicable to prostaglandin synthesis include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool. For instance, an l-proline (B1679175) catalyzed aldol (B89426) cascade reaction of succinaldehyde (B1195056) can create a bicyclic enal intermediate—a precursor to the cyclopentane core—in a single step with an enantiomeric excess of 98%. wiley.comnih.gov This highly enantioenriched intermediate can then be elaborated to the target prostaglandin.

Chemoenzymatic Synthesis: This strategy combines the strengths of chemical synthesis and biocatalysis. Enzymes such as ketoreductases (KREDs) can be used for the highly stereoselective reduction of ketone groups, a key step in controlling the stereochemistry at C9 and C15 (or C16 in the case of misoprostol). nih.gov This method offers unparalleled selectivity under mild conditions. nih.govbohrium.com

Chiral Catalysts: Metal complexes with chiral ligands can catalyze key bond-forming reactions with high enantioselectivity. ptfarm.plthieme-connect.com For example, chiral vanadium(V) catalysts have been used for enantioselective oxa-Piancatelli rearrangements to form chiral 4-hydroxycyclopent-2-enone derivatives, which are core structures in prostaglandin synthesis. thieme-connect.com

| Method Type | Key Reaction/Catalyst | Advantage | Reference(s) |

| Organocatalysis | L-proline catalyzed aldol cascade | High enantioselectivity (98% ee) in one step to form core structure. | wiley.com, nih.gov |

| Chemoenzymatic | Ketoreductase (KRED) mediated reduction | Unparalleled stereoselectivity for hydroxyl groups under mild conditions. | nih.gov, bohrium.com |

| Chiral Metal Catalysis | Chiral Vanadium(V) complex | Enantioselective synthesis of cyclopentenone core structures. | thieme-connect.com |

Chiral Pool Strategies

The chiral pool approach utilizes readily available, inexpensive, enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials. wikipedia.org The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

For the synthesis of (11S,16R)-misoprostol, the most relevant chiral pool strategy involves the use of an enantiomerically pure Corey lactone . mdpi.commdpi.com While the original Corey synthesis often produced a racemic lactone that required resolution, methods have since been developed to obtain the individual enantiomers. google.com Starting with the enantiomerically pure (-)-Corey lactone allows the synthesis to proceed down a pathway that yields prostaglandins with the natural stereochemical configuration at the cyclopentane ring (8R, 11R, 12R), which corresponds to the desired (11S) configuration in misoprostol. mdpi.com The synthesis of the desired enantiomer of the Corey lactone can be achieved through enzymatic hydrolysis of a racemic derivative or by using chiral reagents to form separable diastereomers. google.com

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a mixture of stereoisomers, resolution techniques are required to separate and isolate the desired one. nih.gov This is particularly relevant for misoprostol, which is often synthesized as a mixture of isomers. nih.gov

| Resolution Method | Principle | Application to Misoprostol Synthesis | Reference(s) |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Racemic acids or amines in the synthetic pathway can be resolved using chiral bases (e.g., phenylethylamine) or acids (e.g., tartaric acid). | libretexts.org, beilstein-journals.org |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively catalyze a reaction (e.g., hydrolysis, acylation) on one enantiomer in a racemic mixture. | Lipases are used to resolve racemic alcohols or esters that are key intermediates, such as precursors to the Corey lactone or the ω-side chain. | mdpi.com, researchgate.net, nih.gov, google.com |

| Chiral Chromatography | Separation of enantiomers/diastereomers using a High-Performance Liquid Chromatography (HPLC) column with a Chiral Stationary Phase (CSP). | Direct separation of the final misoprostol diastereoisomers or enantiomeric precursors on an analytical or preparative scale. | nih.gov, mdpi.com, nih.gov |

Enzymatic resolution has proven to be a particularly powerful method in prostaglandin synthesis. scispace.com For example, lipases can selectively hydrolyze the acetate (B1210297) of one enantiomer of a racemic alcohol intermediate, allowing the resulting alcohol and the unreacted acetate to be easily separated. google.com

Chiral chromatography , especially HPLC, is another indispensable modern technique. chromatographyonline.com By using a stationary phase that is itself chiral (e.g., based on polysaccharide derivatives), it is possible to separate the enantiomers and diastereomers of misoprostol. mdpi.comnih.gov While often used for analytical purposes to determine the purity of a sample, it can also be scaled up for preparative separation. nih.gov

Catalytic Enantioselective Methods

The synthesis of prostaglandins, including misoprostol, often results in a mixture of enantiomers and diastereomers when starting with non-asymmetric materials. libretexts.org To overcome this, catalytic enantioselective methods are employed to generate specific stereoisomers, such as (11S,16R)-misoprostol. These strategies introduce chirality by using chiral reagents, catalysts, or starting materials. libretexts.org

Several powerful asymmetric synthesis methodologies have been developed for prostaglandins. rsc.org A notable approach involves a practicability-oriented synthetic strategy that constructs the complex five-membered ring of prostaglandins through a key enyne cycloisomerization, which demonstrates excellent selectivity (diastereomeric ratio >20:1, 98% enantiomeric excess). nih.govresearchgate.net Subsequently, a crucial chiral center is installed using an asymmetric hydrogenation method, achieving yields and enantiomeric excess of up to 98%. nih.govresearchgate.net

Organocatalysis represents another significant advancement. For instance, a concise, enantioselective synthesis of Prostaglandin PGF2α, a related compound, utilizes an (S)-proline-catalyzed aldol addition followed by an intramolecular aldol condensation. thieme-connect.com This cascade reaction establishes critical stereocenters with excellent control early in the synthetic sequence. thieme-connect.com Such organocatalytic approaches offer a pathway to chiral intermediates that can be elaborated into specific prostaglandin analogues like (11S,16R)-misoprostol.

Furthermore, microbial metabolism offers a biocatalytic route. Chiral enzymes from microorganisms can perform highly enantioselective oxidations or reductions on synthetic prochiral substrates to generate key chiral intermediates for prostaglandin synthesis. libretexts.org The use of naturally chiral starting materials, such as sugars like D-glucose or D-mannitol, is another effective tactic to control the stereochemical outcome of the synthesis. libretexts.org

| Method | Key Transformation | Catalyst/Reagent Example | Reported Selectivity | Reference |

|---|---|---|---|---|

| Enyne Cycloisomerization / Asymmetric Hydrogenation | Construction of cyclopentane ring and installation of chiral center | Chiral ligands for metal catalysts | >20:1 d.r., 98% e.e. | nih.gov, researchgate.net |

| Organocatalysis | Asymmetric aldol condensation | (S)-proline | Excellent stereocontrol (er = 99:1 for key intermediate) | thieme-connect.com |

| Microbial Metabolism | Enantioselective oxidation or reduction | Microbial enzymes | Highly enantioselective transformations | libretexts.org |

| Chiral Pool Synthesis | Use of naturally chiral starting materials | D-glucose, D-mannitol | Enantiospecific synthesis | libretexts.org |

Optimization of Reaction Conditions for Stereoisomeric Purity

The commercial synthesis of misoprostol typically yields a racemic mixture of four stereoisomers in approximately equal proportions. google.comgoogle.com Achieving a high purity of the desired (11S,16R)-isomer necessitates careful optimization of reaction conditions to control the formation of other stereoisomers.

Minimizing Formation of Diastereoisomers and Epimers

The formation of unwanted stereoisomers, such as diastereomers and epimers, is a significant challenge in misoprostol synthesis. The C-16 methyl group is known to be susceptible to epimerization under basic conditions. Additionally, epimerization at the C-8 position is a known degradation pathway, particularly at elevated temperatures, leading to the formation of 8-epimisoprostol. researchgate.netnih.gov The primary degradation reaction for misoprostol is dehydration, which is accelerated by moisture and leads to the formation of misoprostol A. nih.gov

To minimize these side reactions, careful control of the reaction environment is crucial. This includes:

pH Control: Maintaining acidic conditions (pH 4–5) during workup steps can preserve the configuration at the C-16 position, with less than 1% epimer formation being reported under these conditions.

Temperature Management: Since degradation and epimerization can be thermally induced, conducting reactions at controlled, often low, temperatures is vital. nih.gov For example, the preparation of certain cuprate reagents requires temperatures as low as -60°C to -78°C to prevent side reactions. google.comgoogle.com

Moisture Exclusion: Given the instability of misoprostol in the presence of water, reactions are performed under anhydrous conditions, and the final product is protected from humidity. nih.govplos.org The use of a hydroxypropyl methylcellulose (B11928114) (HPMC) dispersion significantly enhances the stability of the final product against humidity. nih.govplos.org

Liquid chromatography (LC) methods, including reversed-phase (RPLC) and normal-phase (NPLC), have been developed to separate misoprostol from its related impurities and to resolve its diastereoisomers, which is essential for purity control. researchgate.net

Impact of Reagents and Catalysts on Stereoselectivity

The choice of reagents and catalysts is paramount in directing the stereochemical outcome of the synthesis. In the widely used cuprate addition route, the nature of the organocuprate reagent significantly influences the reaction's success and selectivity. google.com

The stereoselective reduction of an alkyne precursor to form the trans-double bond in the ω-side chain is a critical step. While some reducing agents like diisobutylaluminum hydride (DIBAL-H) can result in poor yields and mixtures of cis and trans isomers, other reagents offer superior control. google.comgoogle.com For example, the use of zirconocene (B1252598) chloride hydride to form a vinyl zirconium intermediate, which is then used to prepare the cuprate reagent, effectively eliminates the formation of the cis isomer. google.comgoogle.com

Similarly, the Wittig reaction, often used to construct the α-side chain, can be tailored for stereoselectivity. A trans-stereoselective Wittig reaction has been successfully employed in a misoprostol synthesis, where the presence of a hydroxy group in the phosphonium (B103445) salt was critical for achieving high selectivity. koreascience.kr

| Reaction Step | Reagent/Catalyst | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Alkyne Reduction (ω-side chain) | Diisobutylaluminum hydride (DIBAL-H) | Can produce a mixture of cis and trans isomers. | google.com, google.com |

| Alkyne Reduction (ω-side chain) | Zirconocene chloride hydride | Leads to a vinyl zirconium derivative free of the cis isomer, ensuring high trans selectivity. | google.com, google.com |

| Olefin Synthesis (α-side chain) | trans-selective Wittig reaction | A hydroxy group on the phosphonium salt facilitates a trans-selective outcome. | koreascience.kr |

| Conjugate Addition | "Higher Order" Cuprate Reagents | Simplifies synthesis of the cuprate reagent and improves the coupling reaction. | google.com |

Intramolecular Isomerization Studies for Stereoisomer Interconversion

A novel strategy for obtaining stereochemically pure misoprostol involves the intramolecular isomerization of an undesired isomer into the desired form. Research has demonstrated the successful use of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate this conversion. ingentaconnect.com

This process specifically converts A-type misoprostol, an impurity, into B-type misoprostol through an intramolecular isomerization mechanism. ingentaconnect.com The reaction is believed to proceed via the abstraction of the C-11 proton by DBU, which induces a stereospecific shift. This isomerization allows for the separation of enantio-pure isomers without generating additional impurities. ingentaconnect.com The chemical structures of the resulting isomers have been confirmed through spectral analysis. ingentaconnect.com This method presents an elegant approach to improving the isomeric purity of the final product by converting a related impurity into the target compound.

Molecular Mechanism of Action and Receptor Interaction Studies

Understanding the Molecular Basis of Prostaglandin (B15479496) E Receptor Activation

Misoprostol (B33685) is a prodrug that is rapidly converted in the body to its biologically active free acid form, misoprostol acid. medchemexpress.comnih.gov This active metabolite is responsible for the pharmacological effects of the drug. medchemexpress.com Misoprostol acid interacts with specific prostaglandin E (EP) receptors, which are G protein-coupled receptors (GPCRs), to initiate a cellular response. nih.govwikipedia.org While it is an analogue of PGE1, it primarily interacts with EP2, EP3, and EP4 receptors, and not the EP1 receptor. wikipedia.orgdrugbank.com

Ligand Binding Dynamics to Prostaglandin EP Receptors

The binding of misoprostol acid to EP receptors is a highly specific and saturable process. fda.gov In vitro studies utilizing radiolabeled misoprostol acid have demonstrated reversible and stereospecific binding to these receptors. fda.gov The affinity of the receptor sites for misoprostol and its acid metabolite is high and correlates with their antisecretory activity. fda.gov

The binding pocket of the EP3 receptor for misoprostol acid is completely enclosed. nih.govosti.govtecan.com This pocket is divided into three subpockets that accommodate the α-chain, ω-chain, and the E-ring of the misoprostol acid molecule. nih.gov The α-chain interacts with the receptor through hydrophobic interactions with residues such as Leu329, Val110, Met137, and Trp207. nih.gov The ω-chain fits into a hydrophobic sub-pocket formed by Gly141, Trp295, Leu298, Val332, Ser336, and Phe209, with a single polar interaction between Gln339 and the hydroxyl group on carbon 16 of the misoprostol acid. nih.gov The E-ring of the ligand establishes hydrophobic interactions with Thr107, Thr106, and Met58. nih.gov A structured water molecule within the binding pocket plays a crucial role in coordinating the ring structure of misoprostol. nih.govosti.govtecan.com

Stereospecificity of Receptor Binding by Misoprostol Metabolites

The biological activity of misoprostol is highly dependent on the stereochemistry of its metabolites. Misoprostol itself is a mixture of four stereoisomers. hres.ca However, research indicates that the pharmacological effects are primarily attributed to a single active isomer. researchgate.net Studies on rat colonic electrolyte transport have shown that the (11R,16S) isomer is the most potent in stimulating chloride secretion, a process mediated by PGE receptors. nih.gov The other isomers, (11R,16R), (11S,16R), and (11S,16S), were found to be inactive at the concentrations tested. nih.gov This demonstrates a clear stereospecific interaction at the prostaglandin receptors, where only the correctly configured isomer can effectively bind and activate the receptor. researchgate.netnih.gov

Structural Biology of Misoprostol-Receptor Complexes

The determination of the three-dimensional structure of misoprostol bound to its receptor has been a significant step in understanding its mechanism of action at an atomic level.

Crystal Structure Analysis of Misoprostol and its Active Metabolites with Target Receptors

Interactive Table: Key Interacting Residues in the EP3-Misoprostol-FA Complex

| Misoprostol-FA Moiety | Interacting Receptor Residues | Type of Interaction |

| α-chain | Leu329, Val110, Met137, Trp207 | Hydrophobic |

| ω-chain | Gly141, Trp295, Leu298, Val332, Ser336, Phe209 | Hydrophobic |

| ω-chain (C16-OH) | Gln339 | Polar |

| E-ring | Thr107, Thr106, Met58 | Hydrophobic |

Data sourced from Audet, M., et al. (2019). nih.gov

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking studies have been instrumental in predicting and analyzing the binding of misoprostol to EP receptors. mdpi.com Blind docking studies on the EP3 receptor have identified two potential binding sites, one on the extracellular side and another on the cytoplasmic side, with the extracellular site showing a higher docking score. mdpi.com Structure-based virtual screening using a pharmacophore model derived from the EP3-misoprostol interaction has been used to identify other potential ligands for the receptor. mdpi.com These computational approaches, validated by the crystal structure data, allow for the rationalization of agonist selectivity and provide a foundation for the design of new, more selective EP receptor modulators. nih.govosti.govmdpi.com

Downstream Signaling Pathways Induced by Misoprostol Metabolites

Upon binding of misoprostol acid to its target EP receptors, a cascade of intracellular signaling events is initiated. The specific pathway activated depends on the EP receptor subtype involved.

Activation of the EP3 receptor, which is coupled to the G-protein Gi, leads to an increase in intracellular phosphoinositol turnover and mobilization of calcium. mdedge.comscbt.com This results in a rise in intracellular free calcium, which in turn triggers the contraction of smooth muscle cells by activating the actin-myosin machinery. mdedge.com

In contrast, activation of EP2 and EP4 receptors, which are coupled to Gs, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). frontiersin.org This cAMP can then activate protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), which mediate various cellular responses, including the inhibition of neutrophil adhesion. frontiersin.org

Studies in animal models of neurodegenerative diseases suggest that misoprostol can modulate the prostaglandin E2 signaling pathway in the brain. nih.govnih.gov In these models, misoprostol administration led to a decrease in the expression of mPGES-1, EP2, and EP4, and an increase in EP3 expression, suggesting a rebalancing of the PGE2 signaling pathway. nih.govnih.gov

Adenylate Cyclase Modulation and Cyclic AMP Production

A primary signaling pathway activated by (11S,16R)-misoprostol involves the modulation of adenylate cyclase, an enzyme responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.orgresearchgate.net The interaction of misoprostol with EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylate cyclase. frontiersin.orgaai.org This activation results in an increased intracellular concentration of cAMP. frontiersin.orgaai.org

Elevated cAMP levels, in turn, activate protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to a variety of cellular responses. researchgate.net For example, in gastric parietal cells, this pathway contributes to the regulation of gastric acid secretion. wikipedia.orgnih.gov Conversely, when misoprostol binds to the EP3 receptor, which is often coupled to the inhibitory G-protein (Gi), it inhibits adenylate cyclase, leading to a decrease in cAMP levels. wikipedia.orgjci.org This dual-regulatory capacity allows for tissue-specific effects. Research has shown that misoprostol can increase cAMP levels in macrophages, suggesting a mechanism for its immunomodulatory effects. aai.org

G-Protein Coupled Receptor Coupling Mechanisms

The physiological effects of (11S,16R)-misoprostol are intricately linked to the specific G-protein to which each EP receptor subtype is coupled. nih.govguidetopharmacology.org The four main EP receptor subtypes exhibit distinct coupling preferences:

EP1 Receptors: Although misoprostol does not significantly bind to EP1 receptors, these receptors are typically coupled to Gq proteins, which activate the phospholipase C pathway, leading to an increase in intracellular calcium. wikipedia.org

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. frontiersin.orgaai.org Activation by an agonist like misoprostol stimulates adenylate cyclase, resulting in increased cAMP production. frontiersin.orgaai.org

EP3 Receptors: The EP3 receptor is notable for its ability to couple to multiple G-proteins, including Gi, Gs, and Gq, through alternative splicing of its messenger RNA. guidetopharmacology.org The most common coupling is to Gi, which inhibits adenylate cyclase and decreases cAMP levels. wikipedia.orgjci.org This inhibitory pathway is a key mechanism for misoprostol's effect on gastric acid secretion. wikipedia.org The crystal structure of misoprostol's free acid form bound to the EP3 receptor has been determined, providing detailed insights into their interaction. nih.gov

The specific combination of EP receptor subtypes expressed in a given tissue and their respective G-protein coupling determines the ultimate physiological response to (11S,16R)-misoprostol.

Comparative Receptor Binding Profiles of (11S,16R)-Misoprostol vs. Active Diastereoisomers

Misoprostol is a mixture of four stereoisomers. hres.ca The two biologically active diastereoisomers are (11S,16S)-misoprostol and (11S,16R)-misoprostol. The other two, (11R,16S)-misoprostol and (11R,16R)-misoprostol, are considered pharmacologically inactive. nih.gov Following administration, misoprostol is converted to its active metabolite, misoprostol acid. hres.ca

Studies have been conducted to determine the binding affinities of misoprostol and its analogs for the different EP receptor subtypes. These studies reveal that misoprostol acts as an agonist at EP2, EP3, and EP4 receptors. tocris.comcaymanchem.com The binding affinities (Ki values) for misoprostol at cloned mouse EP receptors have been reported as 120 nM for EP1, 250 nM for EP2, 67 nM for EP3, and 67 nM for EP4. jci.orgtocris.com Another study reported Ki values of 35.675 µM for EP1, 10.249 µM for EP2, 0.319 µM for EP3-III, and 5.499 µM for EP4. caymanchem.com The differences in these reported values may be due to the different experimental systems used.

The table below provides a summary of the binding affinities of misoprostol for various EP receptors based on available research.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

| Misoprostol | Mouse EP1 | 120 nM | jci.orgtocris.com |

| Misoprostol | Mouse EP2 | 250 nM | jci.orgtocris.com |

| Misoprostol | Mouse EP3 | 67 nM | jci.orgtocris.com |

| Misoprostol | Mouse EP4 | 67 nM | jci.orgtocris.com |

| Misoprostol | EP1 | 35.675 µM | caymanchem.com |

| Misoprostol | EP2 | 10.249 µM | caymanchem.com |

| Misoprostol | EP3-III | 0.319 µM | caymanchem.com |

| Misoprostol | EP4 | 5.499 µM | caymanchem.com |

Pharmacological and Biochemical Investigations in Preclinical Models

In Vivo Studies in Animal Models

Animal models have been crucial for evaluating the integrated physiological effects of (11S,16R)-misoprostol, particularly its ability to protect the gastric mucosa from various insults.

The cytoprotective effects of (11S,16R)-misoprostol have been extensively documented in various animal models of gastric injury. ijpp.com It has been shown to protect the gastric mucosa from damage induced by irritants such as alcohol, acetylsalicylic acid, and other nonsteroidal anti-inflammatory drugs (NSAIDs). hres.cahres.cahres.ca A key finding from these studies is that the cytoprotective effect is observed at doses significantly lower than those required to produce substantial inhibition of gastric acid secretion. ijpp.com

The mechanisms underlying this protection are multifactorial and are thought to involve the replacement of prostaglandins (B1171923) that are depleted by agents like NSAIDs. hres.cahres.cahres.ca This leads to an increase in mucus and bicarbonate secretion, enhanced gastric mucosal blood flow, decreased vascular permeability, and stimulation of cellular proliferation and migration. hres.cahres.cahres.ca In a rat model, misoprostol (B33685) also demonstrated a protective effect against increases in intestinal permeability. mdpi.com

Table 4: In Vivo Effects on Gastric Mucosal Parameters in Animal Models

| Parameter | Animal Model | Finding | Reference |

|---|---|---|---|

| Gastric Mucosal Blood Flow | Rats | Sustained | e-lactancia.org |

| Dogs | Increased | e-lactancia.org | |

| Vascular Permeability | General Animal Models | Decreased | hres.cahres.ca |

| Intestinal Permeability (SDS-induced) | Rats (Jejunum) | 50% reduction at 1 µM | mdpi.com |

| 75% reduction at 10 µM | mdpi.com |

Research into Cellular Proliferation and Migration in Preclinical Injury Models

(11S,16R)-Misoprostol, as a component of misoprostol, has been investigated for its role in tissue repair and regeneration, specifically concerning its effects on cellular proliferation and migration in various preclinical injury models. The mucosal protective effects of misoprostol are thought to involve mechanisms such as increased cellular proliferation and migration. hres.cahres.ca These processes are fundamental to the healing of damaged tissues, particularly in the gastrointestinal tract and vascular system.

Research in vascular injury models has also highlighted the pro-proliferative effects of misoprostol. In vitro studies on endothelial cells (ECs) demonstrated that misoprostol, a prostaglandin (B15479496) E (PGE) analogue, promoted EC proliferation. ahajournals.org This is a critical step in re-endothelialization, the process of repairing the inner lining of blood vessels after injury. ahajournals.org The study showed that impaired EC proliferation was linked to delayed vascular repair, and treatment with misoprostol could enhance this process. ahajournals.org

Further investigations in cellular models of hypoxic injury, such as in neonatal cardiomyocytes, have shown that misoprostol can prevent hypoxia-induced mitochondrial dysfunction. biorxiv.org While not a direct measure of proliferation or migration, the preservation of cellular health and function is a prerequisite for effective repair processes. Misoprostol's cytoprotective effects are also achieved through the activation of adaptive cell survival pathways. researchgate.netmdpi.com

The following table summarizes key findings on the effects of misoprostol on cellular proliferation and migration in preclinical models.

| Model System | Key Findings | Reference |

| Canine Gastric Mucosa | - Increased gland cell production rate. - Accelerated migration rate of cells towards the gastric lumen. | nih.gov |

| Mouse Endothelial Cells (in vitro) | - Promoted endothelial cell proliferation. | ahajournals.org |

Comparative Activity Profiles of (11S,16R)-Misoprostol and its Diastereoisomers in Preclinical Systems

Studies have indicated that the gastric acid inhibitory activity of misoprostol is not equally distributed among its four isomers. hku.hk It appears that the (11R, 16S)-isomer is principally responsible for the potent inhibition of gastric acid secretion. hku.hk In contrast, the other three diastereoisomers, including (11S, 16R)-misoprostol, are reported to possess minimal gastric antisecretory activity. hku.hk This highlights a significant stereoselectivity in the interaction of misoprostol isomers with prostaglandin receptors on gastric parietal cells. hres.ca

The doses of misoprostol required to protect the gastric mucosa from damage were found to be about one-tenth of those required to inhibit acid secretion in preclinical models such as rats. nih.gov This suggests that the cytoprotective actions and the antisecretory activities are distinct, though perhaps complementary, properties. hres.ca While the (11R, 16S)-isomer is dominant in acid suppression, the specific contributions of (11S,16R)-misoprostol and the other isomers to the broad cytoprotective effects, including the stimulation of mucus and bicarbonate secretion, increased mucosal blood flow, and enhancement of cellular proliferation and migration, are not as clearly delineated in the available literature. hres.cahres.ca

The following table provides a comparative overview of the primary activity attributed to the misoprostol isomers in preclinical systems.

| Diastereoisomer | Primary Activity Profile (Gastric Antisecretory Effect) | Reference |

| (11R, 16S)-Misoprostol | Principally responsible for gastric acid inhibitory activity. | hku.hk |

| (11S, 16R)-Misoprostol | Possesses minimal gastric antisecretory activity. | hku.hk |

| Other 2 Diastereoisomers | Possess minimal gastric antisecretory activity. | hku.hk |

This differentiation is crucial for understanding the structure-activity relationship of misoprostol and for the potential development of more selective prostaglandin analogues.

Metabolism and Biotransformation Research

Identification of Metabolic Pathways for Misoprostol (B33685)

The metabolic cascade of misoprostol begins almost immediately after administration and follows a predictable, multi-step pathway involving hydrolysis and oxidation.

(11S,16R)-misoprostol is a lipophilic methyl ester prodrug that is not pharmacologically active in its initial form. medchemexpress.comnih.gov Following administration, it undergoes extensive and rapid de-esterification, a chemical process that removes the methyl ester group. medchemexpress.comfrontiersin.orgnih.gov This hydrolysis reaction occurs either before or during absorption in the gastrointestinal tract, converting misoprostol into its principal and biologically active metabolite, misoprostol acid, also identified in research as SC-30695. medchemexpress.comnih.govnih.govdrugbank.com The conversion is so swift that the parent misoprostol compound is typically undetectable in plasma, whereas misoprostol acid is readily found. medchemexpress.comnih.govdrugbank.comnih.gov

Once formed, misoprostol acid undergoes further metabolic changes in various tissues throughout the body. nih.govnih.gov The subsequent biotransformation primarily involves fatty acid oxidation pathways. nih.govsemanticscholar.org Key steps in this process include:

Beta-oxidation of the alpha (carboxylic acid) side chain. nih.govsemanticscholar.org

Omega-oxidation of the beta (alkyl) side chain. nih.govsemanticscholar.org

Reduction of the ketone group on the cyclopentane (B165970) ring to form prostaglandin (B15479496) F analogs. nih.govsemanticscholar.org

These oxidative processes result in the formation of more polar, inactive metabolites that can be more easily excreted from the body. caymanchem.com The primary end-products of this cascade are C18 and C16 metabolites, specifically identified as dinor (two-carbon shorter) and tetranor (four-carbon shorter) derivatives of misoprostol acid. nih.govdrugbank.comcaymanchem.com Research has identified the major urinary metabolites as 2,3-dinor-misoprostol acid and 2,3,4,5-tetranor-misoprostol acid. nih.gov

| Step | Process | Input Compound | Primary Output Compound(s) | Description |

|---|---|---|---|---|

| 1 | De-esterification (Hydrolysis) | (11S,16R)-misoprostol | Misoprostol Acid (SC-30695) | Rapid conversion of the inactive prodrug to its biologically active free acid form. medchemexpress.comnih.gov |

| 2 | Side-Chain Oxidation | Misoprostol Acid | Dinor and Tetranor Metabolites | Further biotransformation via beta- and omega-oxidation of the side chains to form more polar compounds. nih.govcaymanchem.com |

| 3 | Ketone Reduction | Misoprostol Acid | Prostaglandin F Analogs | Reduction of the C9-keto group on the cyclopentane ring. nih.gov |

Enzymatic Systems Involved in Misoprostol Metabolism

The metabolic conversion of misoprostol is facilitated by specific enzymatic systems. The initial, rapid de-esterification of the parent compound to misoprostol acid is catalyzed by cellular esterase enzymes. nih.gov Following this primary activation step, the subsequent biotransformation of misoprostol acid is handled by enzymes typically involved in fatty acid metabolism. nih.gov These processes, including beta- and omega-oxidation, can take place in numerous tissues within the body. nih.gov Studies conducted in rats have shown that misoprostol does not appear to inhibit or induce the activity of drug-metabolizing enzymes, such as mixed-function oxidases. nih.govsemanticscholar.org

Excretion Pathways and Metabolite Profiling in Research Animals

Research into the excretion of radiolabelled misoprostol has been conducted in several laboratory animal species, including rats, dogs, and monkeys. nih.govcaymanchem.com These studies show that the primary route of elimination for misoprostol metabolites is through the urine. nih.govdrugbank.com While the parent drug and its active metabolite, misoprostol acid, are barely found in urine, their downstream metabolites are readily detectable. nih.gov Metabolite profiling in the urine of research animals has confirmed the presence of more polar derivatives. nih.govcaymanchem.com Tetranor-misoprostol, for instance, has been identified as a metabolite in rats, dogs, and monkeys. caymanchem.com The major metabolites identified in urine are the dinor and tetranor acid derivatives, which confirms that side-chain oxidation is the principal metabolic pathway leading to excretion. nih.gov

| Animal Model | Identified Metabolites | Primary Excretion Route | Reference |

|---|---|---|---|

| Rat | tetranor-misoprostol | Urine | caymanchem.com |

| Dog | tetranor-misoprostol | Urine | caymanchem.com |

| Monkey | tetranor-misoprostol | Urine | caymanchem.com |

Stereochemical Implications of Metabolic Conversion

The metabolism of chiral drugs can sometimes be stereoselective, meaning that different stereoisomers are processed at different rates or via different pathways. researchgate.net The chemical structure of (11S,16R)-misoprostol contains several chiral centers. A comparison of the formal chemical names for the parent drug and its metabolites suggests that the core stereochemistry is retained during biotransformation. For example, the IUPAC name for misoprostol is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate. nih.gov A key metabolite, tetranor-misoprostol, is formally named 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid. caymanchem.com The persistence of the (1R,2R,3R) designation for the cyclopentane ring indicates that the stereochemical configuration at these centers is not altered during the metabolic processes of de-esterification and side-chain oxidation. However, detailed research specifically investigating the substrate or product stereoselectivity of the enzymes involved in misoprostol metabolism is not extensively detailed in the reviewed literature.

Compound Reference Table

| Compound Name | Alternate Name(s) | Description |

|---|---|---|

| (11S,16R)-misoprostol | Misoprostol | The parent synthetic prostaglandin E1 analogue; a methyl ester prodrug. |

| Misoprostol Acid | SC-30695; Misoprostol Free Acid (MPA) | The primary, biologically active metabolite formed by de-esterification of misoprostol. |

| Dinor Metabolites | 2,3-dinor-misoprostol acid | Metabolites of misoprostol acid formed by the removal of two carbon atoms via beta-oxidation. |

| Tetranor Metabolites | 2,3,4,5-tetranor-misoprostol acid | Metabolites of misoprostol acid formed by the removal of four carbon atoms via beta-oxidation. |

| Prostaglandin F Analogs | - | Metabolites formed by the reduction of the C9-keto group of misoprostol acid. |

Analytical Method Development and Validation

Advanced Detection and Derivatization Strategies

The inherent challenge in the analysis of misoprostol (B33685) and its stereoisomers lies in their weak ultraviolet (UV) absorbance, which limits the sensitivity of direct UV detection methods. To overcome this, advanced detection and derivatization strategies are often employed.

One common approach involves a derivatization process to enhance the chromophoric properties of the molecule, making it more amenable to UV detection at higher wavelengths where baseline noise is significantly reduced. A successful derivatization technique involves the conversion of misoprostol to a more UV-active derivative. For instance, treatment with methanolic potassium hydroxide (B78521) can yield a derivative with a maximum absorbance at a more favorable wavelength, such as 285 nm. This chemical transformation significantly improves the sensitivity and accuracy of the analytical method.

Beyond UV detection, more sophisticated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer higher selectivity and sensitivity. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the determination of misoprostol and its active metabolite, misoprostol acid, in various biological matrices. These methods often involve solid-phase extraction (SPE) for sample clean-up and can achieve very low limits of detection, making them suitable for pharmacokinetic studies. For GC-MS analysis, derivatization is also a critical step to improve the volatility and thermal stability of the analytes.

Method Validation for Research Applications

A comprehensive validation of the analytical method is crucial to ensure its reliability for research applications. The validation process is typically performed in accordance with the International Council for Harmonisation (ICH) guidelines, encompassing several key parameters.

Linearity and Range Determination

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For the analysis of misoprostol stereoisomers, a normal-phase high-performance liquid chromatography (NP-HPLC) method has been developed and validated. The linearity of the detector response is examined by analyzing a series of standard solutions of the misoprostol diastereomers at various concentrations. The data is then subjected to linear regression analysis to determine the correlation coefficient (r²) and the equation of the line.

Table 1: Representative Linearity Data for Misoprostol Diastereomer Analysis

| Parameter | Value |

|---|---|

| Concentration Range | LOQ to 125% of the nominal concentration |

| Correlation Coefficient (r²) for Peak 1 | > 0.999 |

| Correlation Coefficient (r²) for Peak 2 | > 0.999 |

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results to the true value, while precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is often assessed through recovery studies by spiking a known amount of the reference standard into a sample matrix. The percentage recovery is then calculated. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the results is calculated to express the precision.

Table 2: Summary of Accuracy and Precision Data for a Misoprostol Analytical Method

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of the analytical method. They can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Indicative LOD and LOQ Values for Misoprostol Analysis

| Analytical Method | Analyte | LOD | LOQ |

|---|---|---|---|

| UV-Spectrophotometry | Misoprostol | 4.9 µg/mL opulentpharma.com | 15.10 µg/mL opulentpharma.com |

| RP-HPLC | Misoprostol | 0.69 µg/mL researchgate.net | 2.1 µg/mL researchgate.net |

Robustness and Specificity Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Robustness is typically evaluated by varying parameters such as the mobile phase composition, flow rate, and column temperature and observing any significant changes in the results. Specificity is demonstrated by showing that there is no interference from placebo components or known impurities at the retention time of the analyte peak. In the context of stereoisomers, specificity also means the ability of the method to separate the (11S,16R)-misoprostol from its other stereoisomers. A normal-phase HPLC method has been shown to achieve baseline separation of the misoprostol diastereoisomers, demonstrating its specificity. ijcpa.in

Impurity Profiling and Stability-Indicating Methods for Misoprostol Stereoisomers

Misoprostol is known to be unstable, particularly in the presence of moisture and at elevated temperatures. ijcpa.in This instability leads to the formation of degradation products, which are considered impurities. A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Forced degradation studies are essential for developing and validating stability-indicating methods. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govdocksci.com The degradation products formed are then characterized, and the analytical method's ability to separate them from the parent drug and from each other is evaluated.

The main degradation products of misoprostol include Misoprostol A (dehydration product), Misoprostol B (an isomer of Misoprostol A), and 8-epi-misoprostol. docksci.com A robust reversed-phase liquid chromatographic (RPLC) method can be used for the separation and quantification of these related substances. ijcpa.in

The stability of individual stereoisomers, including (11S,16R)-misoprostol, is a critical aspect of quality control. The development of stereospecific stability-indicating methods is necessary to ensure that the desired therapeutic isomer remains stable throughout the shelf life of the product. These methods should be able to track the degradation of each stereoisomer and the formation of their corresponding degradation products.

Table 4: Common Impurities of Misoprostol

| Impurity Name | Type of Impurity |

|---|---|

| Misoprostol A | Degradation Product |

| Misoprostol B | Degradation Product |

Structure Activity Relationship Sar Studies and Derivative Research

Elucidation of Key Structural Elements for Activity and Selectivity

The biological activity of (11S,16R)-misoprostol is intrinsically linked to its three-dimensional structure, which allows it to bind to and activate prostanoid EP receptors, mimicking the action of endogenous PGE2. nih.gov The specific arrangement of its functional groups and the stereochemistry of its chiral centers are critical determinants of its interaction with these receptors.

The hydroxyl and methyl groups on the ω-chain of (11S,16R)-misoprostol, along with the hydroxyl group on the cyclopentanone (B42830) ring, play pivotal roles in its binding to the EP3 receptor. The initial design of misoprostol (B33685) involved two key modifications from the natural PGE1 structure. Firstly, the hydroxyl group was moved from the C-15 position to the C-16 position. This change was instrumental in reducing certain prostaglandin-associated side effects while maintaining the desired antisecretory potency. nih.gov Secondly, a methyl group was added at the C-16 position. This addition serves to protect the adjacent hydroxyl group from metabolic oxidation, which significantly increases the compound's oral potency and duration of action. nih.govmisoprostol.org

Crystallographic studies of misoprostol's active acid form bound to the human EP3 receptor have provided detailed insights into these interactions at an atomic level. nih.gov The binding pocket of the EP3 receptor accommodates the misoprostol molecule in three distinct sub-pockets that interact with its α-chain, ω-chain, and E-ring. nih.gov

The ω-chain, which contains the critical C-16 hydroxyl and methyl groups, extends into a hydrophobic sub-pocket. This pocket is formed by the amino acid residues Gly141, Trp295, Leu298, Val332, Ser336, and Phe209. nih.gov Within this predominantly non-polar environment, a specific polar interaction occurs: a single hydrogen bond is formed between the C-16 hydroxyl group of misoprostol and the side chain of the amino acid Gln339. nih.gov

Interestingly, the hydroxyl group on the cyclopentanone "E-ring" does not interact directly with the receptor protein. Instead, its interaction is mediated by a structured water molecule. This water molecule acts as a bridge, forming a hydrogen bond network that connects both the E-ring hydroxyl and the C-16 hydroxyl groups of misoprostol to the main chain of Ser336 and the side chain of Gln103 on the receptor. nih.gov

| Misoprostol Moiety | Functional Group | Interacting Receptor Residues/Molecules | Type of Interaction |

|---|---|---|---|

| ω-chain | C-16 Hydroxyl (-OH) | Gln339 | Polar (Hydrogen Bond) |

| ω-chain | C-16 Methyl (-CH3) | Gly141, Trp295, Leu298, Val332, Ser336, Phe209 | Hydrophobic |

| E-ring | C-11 Hydroxyl (-OH) | Structured Water Molecule (bridging to Ser336, Gln103) | Indirect Polar (Hydrogen Bond Network) |

Stereochemistry is a critical factor in the biological activity of prostaglandins (B1171923) and their analogs. The specific three-dimensional arrangement of atoms at the chiral centers dictates the molecule's ability to fit correctly into the binding site of its target receptor. Misoprostol has several chiral centers, and its activity is highly dependent on their specific configuration.

Research on the binding of misoprostol stereoisomers to receptors in enriched canine parietal cells has demonstrated strict stereospecificity. osti.gov In these studies, the (11R, 16S) isomer was identified as the most active in binding to the E-type prostaglandin (B15479496) receptors. osti.gov This highlights that even subtle changes in the spatial orientation of the hydroxyl groups can significantly impact the affinity of the molecule for its receptor. The commercially available form of misoprostol is a racemic mixture of two epimers. google.com The active isomer of misoprostol has been identified as SC-30249. nih.gov

The high degree of stereospecificity is a consequence of the chiral nature of the receptor's binding pocket. The amino acid residues that form the pocket create a specific three-dimensional space that preferentially accommodates a ligand with a complementary stereochemistry, much like a lock will only accept a key with the correct shape. An isomer with a different stereochemical configuration will not align correctly with the key interaction points within the receptor, leading to weaker binding and reduced biological activity.

Design and Synthesis of Novel (11S,16R)-Misoprostol Analogs and Derivatives

The quest for therapeutic agents with improved efficacy and selectivity has driven research into the design and synthesis of novel analogs and derivatives of (11S,16R)-misoprostol. These efforts focus on modifying the core structure to enhance affinity for specific receptor subtypes and to improve pharmacological properties.

Modifications to the α- and ω-side chains of the misoprostol scaffold have been a primary strategy for developing new analogs. These changes can influence potency, duration of action, and the side-effect profile.

One example is the synthesis of a 3E,5Z diene analog of misoprostol. In this derivative, the α-chain was chemically altered to create a conjugated diene system. nih.gov This structural modification resulted in an analog that was approximately three times more potent than the parent misoprostol in its gastric antisecretory activity. nih.gov Other research has explored the synthesis of 4,5-unsaturated derivatives and various 15-deoxy-16-hydroxyprostaglandin E analogs to investigate the impact of side-chain modifications on biological effects. semanticscholar.org

Another innovative approach involves attaching the active isomer of misoprostol (SC-30249) to a polymer backbone. nih.gov In one such design, the prostaglandin is covalently linked to a polybutadiene-based polymer via an acid-labile silyl (B83357) ether linker at the C-11 position. nih.gov This polymer delivery system, known as SC-53450, is designed for targeted release and has shown a potent mucosal protective effect with a significant reduction in diarrheagenic activity compared to standard misoprostol formulations in preclinical studies. nih.gov

| Analog/Derivative | Structural Modification | Reported Change in Activity/Property | Reference |

|---|---|---|---|

| 3E,5Z Diene Analog | Creation of a conjugated diene in the α-chain | ~3x more potent in gastric antisecretory activity | nih.gov |

| SC-53450 | Covalent linkage of the active isomer to a polymer via C-11 | Sustained activity, reduced systemic availability, non-diarrheagenic | nih.gov |

Misoprostol is a non-selective agonist, meaning it binds to and activates multiple subtypes of the prostaglandin E2 (PGE2) receptor, including EP2, EP3, and EP4. nih.gov This lack of selectivity is believed to contribute to its range of physiological effects and side effects. nih.govnih.gov Consequently, a significant goal in medicinal chemistry is the development of agonists that selectively target a single EP receptor subtype to achieve a more focused therapeutic effect.

While much of the research on selective EP agonists has started from different prostaglandin scaffolds, the principles can be applied to the design of misoprostol-based derivatives. For instance, the development of highly selective EP4-receptor agonists has been achieved through the synthesis of 3,7-dithiaPGE1 analogs. nih.gov This work demonstrates that modifying the core scaffold, in this case by introducing sulfur atoms into the α-chain, can drastically alter the receptor selectivity profile.

The structural understanding of how misoprostol binds to the EP3 receptor provides a rational basis for designing more selective analogs. By analyzing the specific amino acid residues that differ between the binding pockets of EP2, EP3, and EP4, medicinal chemists can design modifications to the misoprostol structure that enhance interactions with one subtype while diminishing interactions with others. For example, a modification that introduces a bulky group might be accommodated by the binding pocket of one receptor subtype but clash with the residues of another, thereby conferring selectivity. biorxiv.org

Computational Chemistry and In Silico Screening for New Ligands

Computational chemistry and in silico screening have become powerful tools in modern drug discovery, enabling the rational design and identification of new ligands for specific biological targets. nih.gov These methods have been applied to the study of prostaglandin receptors to understand ligand binding and to guide the development of novel agonists.

The high-resolution crystal structure of misoprostol bound to the EP3 receptor serves as a critical template for computational studies. nih.gov Molecular docking, a key in silico technique, has been used to model the binding of various selective and non-selective agonists into the EP3 receptor's orthosteric pocket. nih.govresearchgate.net In these simulations, the three-dimensional structure of a ligand is computationally placed into the receptor's binding site, and its fit is evaluated using a scoring function that estimates the binding affinity. nih.gov Such studies can reveal the likely binding poses of new molecules and help to explain the basis for receptor selectivity. nih.gov

Virtual screening is another powerful computational approach that can be used to identify new potential ligands from large chemical databases. mdpi.comchemoprev.org Using the misoprostol-bound EP3 structure as a reference, a virtual screen could be performed to search for molecules that have a similar shape and chemical features to misoprostol and are predicted to dock favorably into the receptor's binding site.

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the receptor-ligand interaction. frontiersin.orgescholarship.org MD simulations model the movements of atoms in the receptor and ligand over time, offering insights into the stability of the binding complex and the role of specific interactions in the receptor's activation mechanism. frontiersin.org These computational approaches are integral to modern efforts to expand the chemical diversity of EP receptor agonists based on the misoprostol scaffold. nih.gov

Development of Isotope-Labeled (11S,16R)-Misoprostol for Research

The development of isotope-labeled analogs of (11S,16R)-misoprostol has been a crucial step in enabling detailed research into its pharmacokinetic profile, metabolic fate, and mechanism of action. The incorporation of stable or radioactive isotopes into the molecular structure of misoprostol allows for its sensitive and specific detection in complex biological matrices. This section explores the advancements in the creation and application of these labeled compounds in scientific investigation.

Deuterium-Labeled (11S,16R)-Misoprostol

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used to prepare isotopically labeled internal standards for quantitative analysis by mass spectrometry. The synthesis of deuterated (11S,16R)-misoprostol, particularly its active metabolite misoprostol acid, has been instrumental in the development of highly sensitive and specific bioanalytical methods.

Application as an Internal Standard in Pharmacokinetic Studies

The primary application of deuterated (11S,16R)-misoprostol is in the form of misoprostol acid-d₅, which serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.

Numerous studies have reported the development and validation of LC-MS/MS methods for the quantification of misoprostol acid in human plasma. These methods are essential for characterizing the pharmacokinetic profile of (11S,16R)-misoprostol following administration. The deuterated internal standard allows for accurate and precise measurements of the active metabolite's concentration over time.

Below is an interactive data table summarizing the key parameters of a validated LC-MS/MS method for the determination of misoprostol acid using misoprostol acid-d₅ as an internal standard.

| Parameter | Value |

| Analyte | Misoprostol Acid |

| Internal Standard | Misoprostol Acid-d₅ |

| Matrix | Human Plasma |

| Lower Limit of Quantification | 2.5 pg/mL |

| Linearity Range | 2.5 - 1200 pg/mL |

| Inter-day Precision | < 15% |

| Inter-day Accuracy | 85-115% |

This table represents typical values from validated methods and may vary between different studies.

Tritium-Labeled (11S,16R)-Misoprostol

Tritium (B154650) (³H or T), a radioactive isotope of hydrogen, is a valuable tool for in vitro and in vivo studies due to its low-energy beta emission, which allows for sensitive detection without causing significant damage to biological systems. While specific studies detailing the synthesis and application of tritiated (11S,16R)-misoprostol are not widely available in public literature, the general principles of tritium labeling of prostaglandins are well-established.

Potential Research Applications

Tritium-labeled (11S,16R)-misoprostol would be a powerful tool for several research applications:

Receptor Binding Assays: Tritiated ligands are extensively used to characterize the binding of a drug to its receptor. Tritium-labeled (11S,16R)-misoprostol could be used to determine its binding affinity (Kd) and dissociation constant (Koff) for various prostaglandin E receptor subtypes. This would provide valuable insights into its mechanism of action and selectivity.

Metabolic Pathway Elucidation: By tracing the radioactive label, researchers can identify and quantify the metabolites of (11S,16R)-misoprostol in various tissues and biological fluids. This information is crucial for understanding its biotransformation and elimination pathways.

Autoradiography: This technique uses radiolabeled compounds to visualize their distribution in tissue sections. Tritium-labeled (11S,16R)-misoprostol could be used to map the localization of the drug and its receptors in different organs and tissues.

A 1964 study on the synthesis of tritium-labeled prostaglandin E₁ provides a historical context for the methodologies that could be adapted for labeling (11S,16R)-misoprostol nih.gov.

Carbon-13-Labeled (11S,16R)-Misoprostol

Carbon-13 (¹³C) is a stable isotope of carbon that can be incorporated into drug molecules to study their metabolism without the use of radioactivity. ¹³C-labeled compounds can be traced using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Potential Research Applications

The development of ¹³C-labeled (11S,16R)-misoprostol would facilitate:

Metabolic Flux Analysis: By administering ¹³C-labeled (11S,16R)-misoprostol and analyzing the isotopic enrichment in its metabolites, researchers can quantitatively map the metabolic pathways and their fluxes. This provides a dynamic view of how the drug is processed in the body.

Pharmacokinetic Studies: Similar to deuterium labeling, ¹³C labeling can be used to create internal standards for mass spectrometry-based quantification. It also allows for the differentiation between the administered drug and its endogenous counterparts.

While specific research on the development and application of ¹³C-labeled (11S,16R)-misoprostol is not readily found in published literature, the general utility of ¹³C-labeled tracers in metabolic research is well-documented nih.gov.

Future Directions and Emerging Research Avenues for 11s,16r Misoprostol

The synthetic prostaglandin (B15479496) E1 analog, (11S,16R)-misoprostol, continues to be a subject of significant scientific interest beyond its established applications. As a specific stereoisomer, it presents unique opportunities for research into stereoselective synthesis, molecular mechanisms, and its utility as a chemical probe. The future of research concerning this compound is poised to leverage cutting-edge technologies to unlock a deeper understanding of its biological interactions and to develop novel, more selective analogs.

Q & A

Q. How should researchers design a randomized controlled trial (RCT) to evaluate the efficacy of (11S,16R)-misoprostol in reducing postpartum hemorrhage (PPH)?

- Methodological Answer : RCTs should include randomization of participants into experimental and control groups, with the experimental group receiving (11S,16R)-misoprostol and the control group receiving standard uterotonics (e.g., oxytocin). Primary outcomes should quantify blood loss (e.g., via calibrated drapes) and hemoglobin levels post-treatment. Secondary outcomes may include adverse reaction incidence (e.g., hypertension). Use stratified sampling to account for variables like gestational age and parity. Statistical analysis should employ χ2 tests for proportional differences and logistic regression to adjust for confounders (e.g., marital status, education) .

Q. What analytical techniques are recommended for quantifying (11S,16R)-misoprostol and its metabolites in biological samples?

- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS) is optimal for detecting misoprostol acid (the active metabolite) in serum. Key parameters include a chromatographic run time of 2.2 minutes, calibration curves spanning 3.1–18.4 ppb, and validation for sensitivity/specificity. Sample preparation should involve protein precipitation and solid-phase extraction to minimize matrix effects .

Q. How can researchers ensure reproducibility in studies involving (11S,16R)-misoprostol?

Q. How should researchers address contradictions in optimal dosages and administration routes of (11S,16R)-misoprostol across studies?

- Methodological Answer : Conduct a systematic review with meta-regression to analyze heterogeneity. Stratify studies by population demographics (e.g., resource-limited vs. high-income settings) and administration routes (oral, sublingual, rectal). Use GRADE criteria to assess evidence quality, focusing on bias risks (e.g., allocation concealment, blinding). Sensitivity analysis can isolate studies with robust designs (e.g., large sample sizes, low attrition) .

Q. What molecular mechanisms underlie (11S,16R)-misoprostol’s potential neurodevelopmental impacts, and how can they be experimentally validated?

- Methodological Answer : Investigate prostaglandin receptor (e.g., EP2/EP4) modulation using in vitro neuronal cell models. Employ RNA sequencing to identify dysregulated pathways (e.g., synaptic signaling). For in vivo validation, use zebrafish or murine models exposed to misoprostol during gestation. Quantify behavioral outcomes (e.g., social interaction assays) and correlate with histopathological changes (e.g., cortical layering defects) .

Q. What strategies optimize data collection and analysis in multi-center studies on (11S,16R)-misoprostol?

- Methodological Answer : Implement standardized electronic data capture (EDC) systems (e.g., CSPro, REDCap) for real-time synchronization across sites. Define NEMSIS-compliant data fields (e.g., blood loss metrics, adverse events) with hover-help descriptors for clarity. Use mixed-effects models to account for inter-center variability. Pre-specify subgroup analyses in the statistical plan to explore site-specific effects .

Q. How can researchers evaluate the long-term safety profile of (11S,16R)-misoprostol in obstetric applications?

- Methodological Answer : Design longitudinal cohort studies with follow-up periods ≥5 years. Collect data on reproductive outcomes (e.g., subsequent pregnancy complications) and non-obstetric endpoints (e.g., cardiovascular events). Use survival analysis (Cox proportional hazards models) to assess risk over time. Incorporate pharmacovigilance databases (e.g., WHO VigiBase) to identify rare adverse events .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.